molecular formula C13H22ClN5O3 B3874767 2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[3-(diethylamino)propyl]acetamide

2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[3-(diethylamino)propyl]acetamide

Cat. No.: B3874767
M. Wt: 331.80 g/mol
InChI Key: FCWJBZQCSUOBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[3-(diethylamino)propyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, methyl, and nitro groups, as well as an acetamide moiety linked to a diethylamino propyl chain.

Properties

IUPAC Name

2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[3-(diethylamino)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClN5O3/c1-4-17(5-2)8-6-7-15-11(20)9-18-10(3)12(14)13(16-18)19(21)22/h4-9H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWJBZQCSUOBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[3-(diethylamino)propyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring.

    Introduction of substituents: The chloro, methyl, and nitro groups are introduced onto the pyrazole ring through various substitution reactions using reagents such as chlorinating agents, methylating agents, and nitrating agents.

    Formation of the acetamide moiety: The acetamide group is introduced by reacting the pyrazole derivative with an appropriate acylating agent.

    Attachment of the diethylamino propyl chain: The final step involves the reaction of the acetamide derivative with diethylamino propylamine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[3-(diethylamino)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[3-(diethylamino)propyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[3-(diethylamino)propyl]acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide: Similar structure but with a dimethylamino group instead of a diethylamino group.

    2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[3-(methylamino)propyl]acetamide: Similar structure but with a methylamino group instead of a diethylamino group.

Uniqueness

The uniqueness of 2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[3-(diethylamino)propyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino propyl chain, in particular, may enhance its solubility, bioavailability, and interaction with molecular targets compared to similar compounds with different substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[3-(diethylamino)propyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[3-(diethylamino)propyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.